molecular formula C11H12N2OS B1269044 N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 384858-14-4

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine

Cat. No. B1269044
M. Wt: 220.29 g/mol
InChI Key: YEBFQWDWWRXAOH-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine (MTA) is an organic compound with a unique structure and a wide range of applications in scientific research. MTA is an important component of many chemical reactions and is used in a variety of laboratory experiments. MTA has a variety of biochemical and physiological effects and is used to study a number of biological processes. In

Scientific Research Applications

Orexin Receptor Mechanisms and Binge Eating

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine and related compounds have been studied for their potential role in modulating feeding, arousal, stress, and drug abuse, primarily through the orexin (OX) receptors. In particular, certain analogs of this compound, like SB-649868, have been found to selectively reduce binge eating in animal models without affecting standard food intake. This indicates a significant role of orexin-1 receptor (OX1R) mechanisms in binge eating, suggesting that antagonism at OX1R could be a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Stress-Related Disorders and Anxiety

Another analog, SSR125543A, has been investigated for its potential in treating stress-related disorders. It acts as a corticotrophin-releasing factor (CRF) receptor antagonist and has shown efficacy in rodent models of anxiety and depression. This compound and similar ones could be potential candidates for treating depression and certain forms of anxiety disorders due to their clear-cut anxiolytic-like activity in models involving inescapable stress (Griebel et al., 2002).

Metabolic Pathways and Toxicity

The metabolism and potential toxicity of thiazoles have been a subject of research. For example, compounds like 2-(thiazol-4-yl)benzimidazole (thiabendazole) have been examined for the formation of ring cleavage products, indicating complex metabolic pathways that could lead to toxic metabolites, such as thioamides and alpha-dicarbonyl fragments (Mizutani et al., 1994).

Neuroprotective Effects

N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effect. One such derivative displayed promising neuroprotective effects by lowering levels of malondialdehyde and lactate dehydrogenase, suggesting potential leads in the search for safer and effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-7H,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBFQWDWWRXAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325725
Record name N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine

CAS RN

384858-14-4
Record name N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(4-methoxybenzyl)thiazol-2-amine (INTERMEDIATE W) was prepared in a manner analogous to INTERMEDIATE A wherein 1,2,4-thiadiazol-5-amine was replaced with thiazole-2-amine
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